Cas no 1822462-86-1 (Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate)

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate is a versatile synthetic intermediate used in organic and pharmaceutical chemistry. Its structure combines an amino ester functionality with a hydroxy-substituted nitroaromatic ring, making it valuable for constructing complex molecules. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups on the phenyl ring enhances its reactivity in selective transformations, such as nucleophilic substitutions or reductions. The ester group offers flexibility for further derivatization, while the amino group enables participation in condensation or coupling reactions. This compound is particularly useful in the synthesis of fine chemicals, agrochemicals, and bioactive compounds, where its balanced polarity and multifunctional nature streamline multistep synthetic routes.
Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate structure
1822462-86-1 structure
Product name:Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
CAS No:1822462-86-1
MF:C9H10N2O5
Molecular Weight:226.186102390289
CID:5888250
PubChem ID:165976649

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 化学的及び物理的性質

名前と識別子

    • EN300-1825709
    • methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
    • 1822462-86-1
    • Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
    • インチ: 1S/C9H10N2O5/c1-16-9(13)8(10)5-2-3-6(11(14)15)7(12)4-5/h2-4,8,12H,10H2,1H3
    • InChIKey: MLKZECKLETZCFN-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1C=CC(=C(C=1)O)[N+](=O)[O-])N)=O

計算された属性

  • 精确分子量: 226.05897142g/mol
  • 同位素质量: 226.05897142g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 278
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 118Ų

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1825709-10.0g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
10g
$3807.0 2023-05-23
Enamine
EN300-1825709-2.5g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
2.5g
$1735.0 2023-09-19
Enamine
EN300-1825709-0.25g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
0.25g
$814.0 2023-09-19
Enamine
EN300-1825709-5g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
5g
$2566.0 2023-09-19
Enamine
EN300-1825709-0.1g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
0.1g
$779.0 2023-09-19
Enamine
EN300-1825709-5.0g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
5g
$2566.0 2023-05-23
Enamine
EN300-1825709-1g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
1g
$884.0 2023-09-19
Enamine
EN300-1825709-0.5g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
0.5g
$849.0 2023-09-19
Enamine
EN300-1825709-0.05g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
0.05g
$744.0 2023-09-19
Enamine
EN300-1825709-1.0g
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
1822462-86-1
1g
$884.0 2023-05-23

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 関連文献

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetateに関する追加情報

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate (CAS No. 1822462-86-1): A Comprehensive Overview

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate, identified by its CAS number 1822462-86-1, is a compound of significant interest in the field of chemical and biomedical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate consists of an acetate moiety linked to an amino group, which is further substituted with a 3-hydroxy-4-nitrophenyl group. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis, enabling the construction of more complex molecules with tailored biological activities. The presence of both hydroxyl and nitro functional groups on the aromatic ring introduces a rich chemical reactivity, making it a valuable scaffold for further derivatization and functionalization.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring nitroaromatic and hydroxylated aromatic structures. These types of molecules have shown promise in various preclinical studies as candidates for treating inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The combination of an amino group and an acetate side chain in Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate suggests that it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

One of the most compelling aspects of this compound is its potential role as a chiral building block in drug design. The presence of stereocenters in its structure allows for the synthesis of enantiomerically pure derivatives, which can be crucial for achieving high selectivity and efficacy in therapeutic applications. Researchers have been exploring the use of such chiral compounds to develop targeted therapies that minimize side effects while maximizing therapeutic benefits.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of molecules like Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate. Through molecular docking studies, scientists have been able to identify potential binding sites on target proteins and predict how this compound might interact with them. These studies have provided valuable insights into the mechanisms by which this compound could exert its biological effects, paving the way for more rational drug design strategies.

The synthesis of Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate has also been optimized to ensure high yields and purity. Modern synthetic techniques, including catalytic hydrogenation and asymmetric synthesis, have been employed to produce this compound with minimal byproducts. These advancements in synthetic methodology are crucial for ensuring that researchers have access to high-quality starting materials for their investigations.

In addition to its pharmacological potential, Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate has shown promise as a tool compound in biochemical research. Its unique reactivity allows it to be used as a probe to study enzyme mechanisms and interactions. For instance, researchers have utilized this compound to investigate the role of specific enzymes in metabolic pathways and to develop inhibitors that could modulate these pathways for therapeutic purposes.

The use of Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate in clinical trials is still in its early stages, but preliminary results are encouraging. Studies have demonstrated that derivatives of this compound can modulate inflammatory responses and may have applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. While more research is needed to fully understand its therapeutic potential, these early findings suggest that this compound could be a valuable addition to the arsenal of drugs used to treat chronic inflammatory diseases.

The future prospects for Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate are promising, with ongoing research aimed at expanding its applications across multiple domains. As our understanding of biological systems continues to grow, so too will our ability to harness compounds like this one for therapeutic purposes. Whether used as a starting material for drug development or as a tool compound in biochemical research, Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate is poised to play a significant role in advancing our knowledge and capabilities in the chemical and biomedical sciences.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd